(4aR*,8aR*)-4a-hydroxy-N,N-dimethyl-7-(quinoxalin-6-ylcarbonyl)octahydro-2,7-naphthyridine-2(1H)-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound belongs to a class of chemicals known for their complex molecular structures and potential for varied applications in scientific research. The focus here is on understanding its synthesis, structural characteristics, and properties without delving into its pharmaceutical applications or adverse effects.
Synthesis Analysis
The synthesis of related naphthyridine and quinoxaline derivatives involves several chemical strategies, including alkoxide-induced rearrangement, heterocyclization, and reactions with various primary amines. These methods yield compounds with significant structural diversity and potential biological activity. The specific synthesis pathways provide insights into the complexity and versatility of chemical transformations applicable to similar compounds (Blanco et al., 2005).
Molecular Structure Analysis
Molecular structure analysis of such compounds is crucial for understanding their chemical behavior and potential interactions. Spectroscopic methods, including UV, IR, 1H and 13C NMR, and MS, are instrumental in confirming the structures of synthesized compounds, elucidating their detailed molecular frameworks, and providing a basis for further chemical and physical property analysis (Blanco et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of naphthyridine and quinoxaline derivatives, including their ability to form diverse compounds through ring transformation and condensation reactions, underscores their chemical versatility. These reactions facilitate the synthesis of compounds with varied biological activities and potential applications in medicinal chemistry (Kurasawa et al., 1989).
属性
IUPAC Name |
(4aR,8aR)-4a-hydroxy-N,N-dimethyl-7-(quinoxaline-6-carbonyl)-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-23(2)19(27)25-10-6-20(28)5-9-24(12-15(20)13-25)18(26)14-3-4-16-17(11-14)22-8-7-21-16/h3-4,7-8,11,15,28H,5-6,9-10,12-13H2,1-2H3/t15-,20-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPOMAYHZCCBPG-FOIQADDNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC2(CCN(CC2C1)C(=O)C3=CC4=NC=CN=C4C=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)N1CC[C@@]2(CCN(C[C@@H]2C1)C(=O)C3=CC4=NC=CN=C4C=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4aR,8aR)-4a-hydroxy-N,N-dimethyl-7-(quinoxaline-6-carbonyl)-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。